![molecular formula C9H7ClHgN2 B14514553 Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury CAS No. 62572-63-8](/img/structure/B14514553.png)
Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury is an organomercury compound that features a mercury atom bonded to a chloro group and a 2-(1H-pyrazol-1-yl)phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury typically involves the reaction of 2-(1H-pyrazol-1-yl)phenyl derivatives with mercury(II) chloride. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme can be represented as follows:
2-(1H-pyrazol-1-yl)phenyl derivative+HgCl2→this compound+by-products
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Coordination Reactions: The mercury center can coordinate with other ligands, forming complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines. These reactions are typically carried out in polar solvents under mild conditions.
Coordination Reactions: Ligands such as phosphines, amines, and thiols can coordinate with the mercury center, often in the presence of a base to facilitate the reaction.
Major Products Formed
Substitution Reactions: Products include derivatives where the chloro group is replaced by the nucleophile.
Coordination Reactions: Products are coordination complexes with various ligands attached to the mercury center.
Wissenschaftliche Forschungsanwendungen
Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organomercury compounds and coordination complexes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury involves its ability to interact with biological molecules, particularly proteins and enzymes. The mercury center can form strong bonds with sulfur-containing amino acids, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury: Unique due to the presence of both a chloro group and a 2-(1H-pyrazol-1-yl)phenyl group.
Mercury(II) chloride: Lacks the organic ligand, making it less specific in its interactions.
Phenylmercury chloride: Contains a phenyl group instead of the 2-(1H-pyrazol-1-yl)phenyl group, leading to different chemical properties and reactivity.
Uniqueness
This compound is unique due to the combination of the chloro group and the 2-(1H-pyrazol-1-yl)phenyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific fields.
Eigenschaften
CAS-Nummer |
62572-63-8 |
|---|---|
Molekularformel |
C9H7ClHgN2 |
Molekulargewicht |
379.21 g/mol |
IUPAC-Name |
chloro-(2-pyrazol-1-ylphenyl)mercury |
InChI |
InChI=1S/C9H7N2.ClH.Hg/c1-2-5-9(6-3-1)11-8-4-7-10-11;;/h1-5,7-8H;1H;/q;;+1/p-1 |
InChI-Schlüssel |
RSEDNANRDPCOGW-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)N2C=CC=N2)[Hg]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


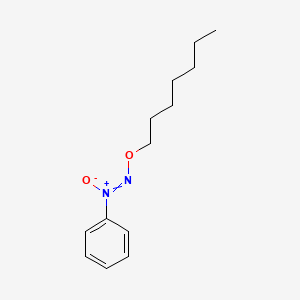
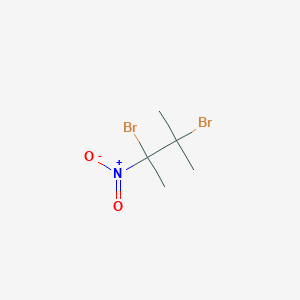
![2,2,8,8-Tetramethyl-5-oxo-5-{[(trimethylsilyl)oxy]methyl}-3,7-dioxa-5lambda~5~-phospha-2,8-disilanonane](/img/structure/B14514481.png)
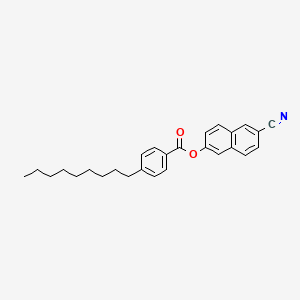
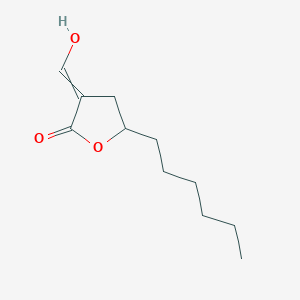
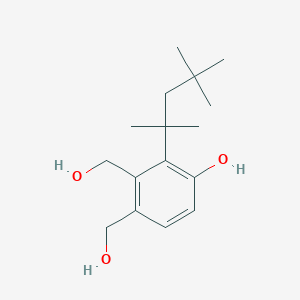
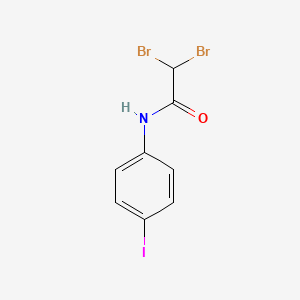
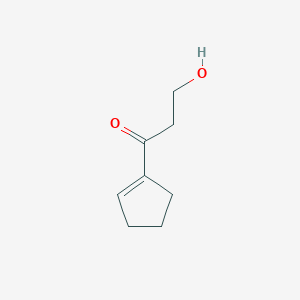
![2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide](/img/structure/B14514513.png)
![Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14514520.png)

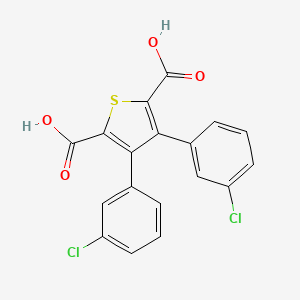
![1-Azidobicyclo[3.3.1]nonane](/img/structure/B14514547.png)
![Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14514555.png)
